3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 303776-73-0
VCID: VC0137231
InChI: InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8,17,19H,(H,18,21)/b15-13+
SMILES: C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2
Molecular Formula: C16H11N3O4S
Molecular Weight: 341.3 g/mol

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

CAS No.: 303776-73-0

Reference Standards

VCID: VC0137231

Molecular Formula: C16H11N3O4S

Molecular Weight: 341.3 g/mol

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone - 303776-73-0

CAS No. 303776-73-0
Product Name 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Molecular Formula C16H11N3O4S
Molecular Weight 341.3 g/mol
IUPAC Name (3E)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-ylidene)-1H-quinoline-2,4-dione
Standard InChI InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8,17,19H,(H,18,21)/b15-13+
Standard InChIKey UHLOAZFVBKSGKL-FYWRMAATSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)/C(=C\3/NC4=CC=CC=C4S(=O)(=O)N3)/C(=O)N2
SMILES C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2
PubChem Compound 5331371
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator